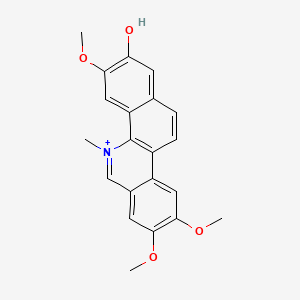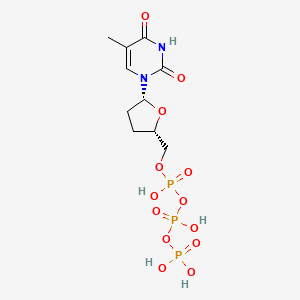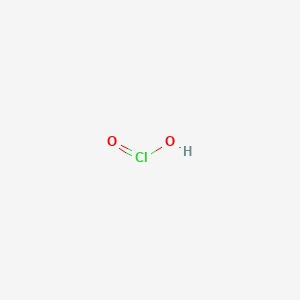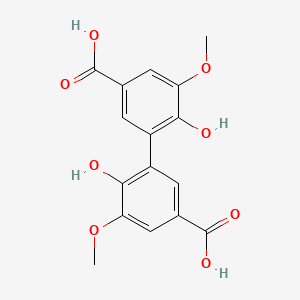
5,5'-脱氢二香草酸
描述
5,5'-Dehydrodivanillate is a member of biphenyls and a carboxybiphenyl. It is a conjugate acid of a 5,5'-dehydrodivanillate(2-).
科学研究应用
木质素衍生芳香族化合物的微生物转化
DDVA在木质素衍生芳香族化合物的微生物转化中起着至关重要的作用,这是一种很有前景的利用生物质资源的工业策略。在鞘氨醇单胞菌属SYK-6菌株中,DDVA的分解代谢涉及一个转运蛋白基因,ddvK,该基因对于DDVA的摄取至关重要 。 增强该转运蛋白基因的表达可以提高木质素衍生物转化为有价值的代谢产物的效率 .
金属有机材料 (MOM) 复合材料的生物催化
DDVA已被证明可以与酶和低毒金属(如Ca²⁺和Zn²⁺)共沉淀,形成稳定的酶@Ca/Zn–MOM复合材料。 这种方法提高了酶的可持续性和可重复使用性,对环境的影响可以忽略不计,同时对生物体无毒 。 这些复合材料的生物相容性也为涉及酶递送/释放的潜在营养或生物医学应用提供了可能 .
细菌对木质素衍生二聚体的摄取
一种TonB依赖性转运蛋白 (TBDT),DdvT,在鞘氨醇单胞菌属SYK-6菌株中介导DDVA跨外膜的摄取。 该过程对于细菌利用木质素衍生的5,5型二聚体至关重要,突出了DDVA在细菌木质素降解途径中的功能重要性 .
功能性聚合物的生产
DDVA的微生物代谢可以导致2-吡喃酮-4,6-二羧酸酯 (PDC) 的生产,它是功能性聚合物的构建单元。 通过调节参与DDVA分解代谢的基因表达,研究人员可以提高PDC的产量,PDC在制造可生物降解塑料和其他聚合物材料方面具有应用前景 .
环境生物技术
DDVA在木质素生物降解中的作用使其成为环境生物技术领域中关注的化合物。 通过理解和利用参与DDVA代谢的途径,科学家可以开发生物技术解决方案,用于分解和增值利用木质素,从而为减少废物和可持续材料生产做出贡献 .
酶固定化平台
DDVA与酶的共结晶/共沉淀为酶固定化提供了一种新方法。 该技术可应用于各种酶,不受分子量或底物尺寸的限制,为各种生物催化应用提供了一个通用的平台 .
营养科学
酶@Ca/Zn–DDVA MOM复合材料的无毒性质表明其在营养科学领域具有潜在应用。 这些复合材料可用于固定对食品加工至关重要的酶,或用于创建营养补充剂的控释系统 .
生物医学应用
鉴于基于DDVA的MOM复合材料的生物相容性,它们在生物医学应用中具有潜在用途。 这可能包括治疗性酶的靶向递送和释放,或开发利用DDVA独特特性的新型药物递送系统 .
作用机制
Target of Action
5,5’-Dehydrodivanillate (DDVA) primarily targets microbial transport systems, specifically the major facilitator superfamily (MFS) transporters. In the bacterium Sphingobium sp. strain SYK-6, the transporter gene ddvK is essential for the uptake of DDVA . These transporters play a crucial role in the microbial conversion of lignin-derived aromatic compounds.
Mode of Action
DDVA interacts with the MFS transporter DdvK, facilitating its uptake into microbial cells. Once inside, DDVA undergoes enzymatic demethylation and other catabolic processes. The interaction with DdvK is regulated by the transcriptional regulator DdvR, which controls the expression of the DDVA O-demethylase oxygenase component gene (ligXa) .
Biochemical Pathways
Upon uptake, DDVA is metabolized through a series of biochemical pathways. The primary pathway involves the conversion of DDVA to 2-pyrone-4,6-dicarboxylate (PDC) via intermediates such as 5-carboxyvanillate . These pathways are part of the broader lignin degradation process, which is crucial for the microbial utilization of lignin-derived compounds.
Pharmacokinetics
The pharmacokinetics of DDVA, particularly in microbial systems, involves its absorption through specific transporters like DdvK. The distribution within the microbial cell leads to its subsequent metabolism. The excretion of metabolites such as PDC is part of the microbial catabolic process. The bioavailability of DDVA is significantly influenced by the efficiency of its transport and the activity of the involved enzymes .
Result of Action
The molecular and cellular effects of DDVA’s action include the production of valuable metabolites like PDC, which can be used as building blocks for functional polymers . The microbial growth on DDVA as a carbon source indicates its effective utilization and conversion into energy and biomass.
Action Environment
Environmental factors such as pH, temperature, and the presence of other substrates can influence the efficacy and stability of DDVA’s action. Optimal conditions for the activity of the DdvK transporter and the associated enzymes are crucial for efficient DDVA uptake and metabolism. Additionally, the presence of competing substrates can affect the specificity and rate of DDVA transport and conversion .
: DdvK, a Novel Major Facilitator Superfamily Transporter Essential for 5,5′-Dehydrodivanillate Uptake by Sphingobium sp. Strain SYK-6
安全和危害
未来方向
The microbial conversion of lignin-derived aromatics, such as DDVA, is a promising strategy for the industrial utilization of this large biomass resource . The different morphologies and crystallinities of the composites formed by Ca–DDVA and Zn–DDVA MOMs broaden their applications depending on the problem of interest .
生化分析
Biochemical Properties
5,5’-Dehydrodivanillate plays a crucial role in biochemical reactions, particularly in the microbial degradation of lignin. It interacts with several enzymes, including 5,5’-dehydrodivanillate O-demethylase (LigX), which demethylates one of the methoxy groups, converting it to a hydroxyl group . This reaction is followed by oxidative meta-cleavage catalyzed by 5,5’-dehydrodivanillate dioxygenase (LigZ), and subsequent hydrolysis by 5,5’-dehydrodivanillate hydrolase (LigY) . These interactions are essential for the breakdown of lignin into smaller, more manageable compounds.
Cellular Effects
5,5’-Dehydrodivanillate influences various cellular processes, particularly in bacteria that degrade lignin. In Sphingobium sp. strain SYK-6, the compound is taken up by the major facilitator superfamily transporter DdvK . This uptake is crucial for the bacterium’s ability to grow on and convert 5,5’-Dehydrodivanillate. The compound’s presence induces the expression of genes involved in its catabolism, affecting cell signaling pathways and gene expression .
Molecular Mechanism
At the molecular level, 5,5’-Dehydrodivanillate exerts its effects through specific binding interactions with enzymes. The initial demethylation by LigX is a critical step, followed by the action of LigZ and LigY . These enzymes facilitate the breakdown of the compound into smaller molecules that can be further metabolized. The regulation of these enzymes is tightly controlled, with 5,5’-Dehydrodivanillate acting as an inducer for the expression of genes involved in its own degradation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5,5’-Dehydrodivanillate have been observed to change over time. The compound is relatively stable, but its degradation products can accumulate and affect cellular function. Studies have shown that the overexpression of the transporter gene ddvK can enhance the conversion of 5,5’-Dehydrodivanillate and increase the production of valuable metabolites . Long-term exposure to the compound can lead to changes in gene expression and cellular metabolism.
Metabolic Pathways
5,5’-Dehydrodivanillate is involved in several metabolic pathways, primarily related to lignin degradation. The compound is first demethylated by LigX, followed by meta-cleavage by LigZ, and hydrolysis by LigY . These reactions convert 5,5’-Dehydrodivanillate into 5-carboxyvanillate and other smaller molecules that can be further metabolized. The enzymes involved in these pathways are crucial for the efficient breakdown of lignin-derived compounds .
Transport and Distribution
The transport and distribution of 5,5’-Dehydrodivanillate within cells are facilitated by the major facilitator superfamily transporter DdvK . This transporter is essential for the uptake of the compound into bacterial cells, where it can be metabolized. The distribution of 5,5’-Dehydrodivanillate within tissues and its localization within cells are critical for its biochemical activity and interactions with enzymes .
Subcellular Localization
5,5’-Dehydrodivanillate is localized within specific subcellular compartments, where it interacts with enzymes involved in its degradation. The targeting signals and post-translational modifications that direct the compound to these compartments are essential for its activity. The subcellular localization of 5,5’-Dehydrodivanillate affects its function and the efficiency of its metabolic pathways .
属性
IUPAC Name |
3-(5-carboxy-2-hydroxy-3-methoxyphenyl)-4-hydroxy-5-methoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O8/c1-23-11-5-7(15(19)20)3-9(13(11)17)10-4-8(16(21)22)6-12(24-2)14(10)18/h3-6,17-18H,1-2H3,(H,19,20)(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGCWGSXMGCSFDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)C2=C(C(=CC(=C2)C(=O)O)OC)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00175606 | |
| Record name | (1,1'-Biphenyl)-3,3'-dicarboxylic acid, 6,6'-dihydroxy-5,5'-dimethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00175606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2134-90-9 | |
| Record name | 6,6′-Dihydroxy-5,5′-dimethoxy[1,1′-biphenyl]-3,3′-dicarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2134-90-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1,1'-Biphenyl)-3,3'-dicarboxylic acid, 6,6'-dihydroxy-5,5'-dimethoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002134909 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (1,1'-Biphenyl)-3,3'-dicarboxylic acid, 6,6'-dihydroxy-5,5'-dimethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00175606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




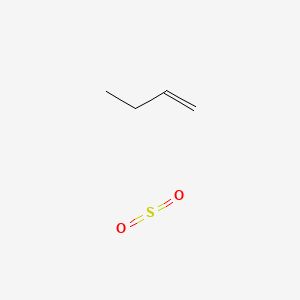
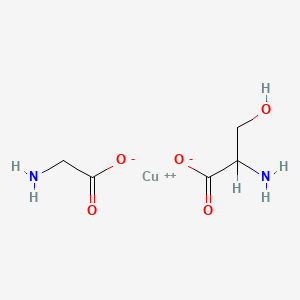
![7-[(1R,2R,3R)-3-hydroxy-2-[(3S,4S)-3-hydroxy-8-methoxy-4-methyloct-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid](/img/structure/B1216385.png)
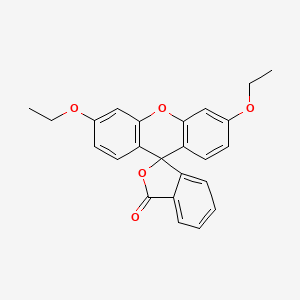
![(6R,7R)-7-[[2-amino-2-(1,3-benzodioxol-5-yl)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1216387.png)

